3,7-Diiodo-6-methoxy-1H-indazole CAS 1190321-03-9 properties
3,7-Diiodo-6-methoxy-1H-indazole CAS 1190321-03-9 properties
CAS: 1190321-03-9 Formula: C₈H₆I₂N₂O Molecular Weight: 399.96 g/mol
Executive Summary: The Orthogonal Scaffold
3,7-Diiodo-6-methoxy-1H-indazole (CAS 1190321-03-9) represents a "privileged scaffold" in modern medicinal chemistry, specifically designed for the construction of multi-targeted tyrosine kinase inhibitors (TKIs). Unlike simple mono-halogenated indazoles, this dual-iodinated core offers orthogonal reactivity .
The presence of iodine atoms at both the C3 and C7 positions, combined with the electronic activating effect of the C6-methoxy group, creates a distinct reactivity profile. This allows researchers to perform sequential, regioselective cross-coupling reactions—typically functionalizing the C3 position first, followed by the C7 position. This guide details the physicochemical properties, synthesis logic, and regioselective protocols required to utilize this scaffold in drug discovery.
Physicochemical Profile
Understanding the physical baseline is critical for assay development and formulation.
| Property | Value / Description | Relevance |
| Appearance | Off-white to pale yellow solid | Purity indicator; degradation often leads to darkening (iodine liberation). |
| Melting Point | 215–218 °C (Decomposes) | High thermal stability suitable for high-temp couplings (e.g., Suzuki-Miyaura). |
| LogP (Predicted) | ~3.2 | Moderate lipophilicity; suitable for cell-permeable lead compounds. |
| pKa (NH) | ~13.8 | Weakly acidic; N1-deprotonation requires bases like Cs₂CO₃ or NaH. |
| Solubility | DMSO, DMF, THF (Good) | Compatible with standard cross-coupling solvents. |
| Electronic Character | Electron-rich (C6-OMe) | The methoxy group increases electron density at C7, affecting oxidative addition rates. |
Synthetic Pathways & Logic
The synthesis of 3,7-diiodo-6-methoxy-1H-indazole is generally achieved through electrophilic aromatic substitution. The logic relies on the inherent nucleophilicity of the indazole ring, which is modulated by the C6-methoxy substituent.
The "Stepwise Iodination" Strategy
Direct di-iodination can lead to mixtures. A controlled, stepwise approach is the industry standard for high purity.
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Starting Material: 6-Methoxy-1H-indazole.[1]
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Step 1 (C3-Iodination): The C3 position is the most electron-rich and accessible site. Treatment with Iodine (
) and base (KOH) or N-Iodosuccinimide (NIS) yields the 3-iodo intermediate. -
Step 2 (C7-Iodination): The C7 position is sterically hindered and less reactive. However, the ortho-directing effect of the C6-methoxy group activates C7 sufficiently for iodination under more forcing conditions (e.g., NIS/TFA or
/Ag₂SO₄).
Figure 1: Stepwise synthesis workflow ensuring regio-purity. C3 reacts first due to electronic accessibility; C7 reacts second, driven by the C6-methoxy ortho-direction.
Regioselective Functionalization (The Core Utility)
The primary value of CAS 1190321-03-9 lies in its ability to undergo sequential cross-coupling .
Mechanistic Insight: C3 vs. C7
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C3-Iodine: This bond acts like a pseudo-heteroaryl halide. It is highly reactive toward oxidative addition by Palladium(0) species.
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C7-Iodine: This bond is sterically crowded by the N1-H (or N1-protecting group) and the C6-OMe. Furthermore, the electron-donating methoxy group increases the electron density at C7, making the C-I bond stronger and less prone to oxidative addition compared to C3.
Result: In a Suzuki-Miyaura coupling with 1.0 equivalent of boronic acid, reaction occurs almost exclusively at C3 .
Figure 2: Reactivity map demonstrating the kinetic preference for C3 functionalization over C7.
Experimental Protocols
Protocol A: Synthesis of 3,7-Diiodo-6-methoxy-1H-indazole
Note: This protocol assumes starting from the mono-iodinated intermediate (3-iodo-6-methoxy-1H-indazole) for maximum precision.
Reagents:
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3-Iodo-6-methoxy-1H-indazole (1.0 eq)
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N-Iodosuccinimide (NIS) (1.2 eq)
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Trifluoroacetic acid (TFA) (Catalytic, 10 mol%)
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Acetonitrile (MeCN) (0.2 M concentration)
Procedure:
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Dissolution: Charge a round-bottom flask with 3-iodo-6-methoxy-1H-indazole and MeCN. Stir until dissolved.
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Activation: Add TFA. The acidic environment protonates the NIS, enhancing its electrophilicity.
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Addition: Add NIS portion-wise over 30 minutes at 0°C to prevent over-iodination or polymerization.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by LC-MS (Target M+H: ~400.9).
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Quench: Pour the reaction mixture into saturated aqueous Sodium Thiosulfate (
) to neutralize excess iodine (color changes from red/brown to yellow/white). -
Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient).
Protocol B: Regioselective C3-Suzuki Coupling
Objective: Selectively couple an aryl group to C3, leaving C7-I intact.
Reagents:
-
3,7-Diiodo-6-methoxy-1H-indazole (1.0 eq)
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Aryl Boronic Acid (1.1 eq)
- (5 mol%)
- (2.0 M aqueous, 3.0 eq)
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1,4-Dioxane (degassed)
Procedure:
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Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon.
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Mixing: Add the diiodo-indazole, boronic acid, and Palladium catalyst to the vessel.
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Solvent: Add degassed 1,4-Dioxane and aqueous base.
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Heating: Heat to 60–70°C . Critical: Do not exceed 80°C initially, as higher temperatures may trigger minor reactivity at C7 or bis-coupling.
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Monitoring: Check HPLC after 2 hours. The C3-I bond should be consumed, while the C7-I bond remains (verified by MS isotopic pattern).
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Workup: Filter through Celite, dilute with water, and extract.
Safety & Handling (MSDS Summary)
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Hazards: Irritant to eyes, respiratory system, and skin.
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Light Sensitivity: Iodinated indazoles are photosensitive. Store in amber vials or foil-wrapped containers.
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Storage: Keep at 2–8°C under inert gas (Argon) to prevent oxidative de-iodination over long periods.
References
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Indazole Synthesis & Functionalization
- Title: Synthesis and Biological Evaluation of Indazole Deriv
- Source:Journal of Medicinal Chemistry.
- Context: General methods for C3 iodin
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(General Journal Link for verification of standard protocols)
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Regioselectivity in Poly-halogenated Heterocycles
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Title: Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Nitrogen Heterocycles.[2]
- Source:Chemical Reviews.
- Context: Explains the electronic basis for C3 vs C7 selectivity in indazoles.
-
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Commercial Availability & Properties
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Title: 3,7-Diiodo-6-methoxy-1H-indazole Product Page.[1]
- Source: BLD Pharm / Chemical Suppliers.
- Context: Confirmation of CAS 1190321-03-9 identity and basic physical st
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Related Patent Literature (Analogous Chemistry)
